8-Methylquinolin-2-amine
Overview
Description
8-Methylquinolin-2-amine, also known as 2-methylquinolin-8-amine, is a chemical compound with the molecular formula C10H10N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a methyl group at the 8th position and an amino group at the 2nd position of the quinoline ring. It appears as yellow crystals and has a molecular weight of 158.1998 g/mol .
Mechanism of Action
Target of Action
8-Methylquinolin-2-amine, a derivative of quinoline, has been found to exhibit potent in vitro antimalarial activity . The primary targets of this compound are the parasites causing malaria, particularly Plasmodium falciparum . These parasites are responsible for the most severe form of malaria and have developed resistance to many antimalarial drugs .
Mode of Action
It is believed that the compound interacts with the parasites, inhibiting their growth and replication . The presence of a hydrophobic methyl group at the 8-position and a high electron withdrawing group at the 2-position of the quinoline ring might contribute to the compound’s activity .
Pharmacokinetics
It is predicted to satisfy the adme profile , indicating that it may have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of the growth and replication of malaria parasites . This leads to a decrease in the number of parasites in the host, alleviating the symptoms of malaria.
Biochemical Analysis
Biochemical Properties
8-Methylquinolin-2-amine has been synthesized and evaluated for its potential as a broad-spectrum anti-infective . It has shown potent in vitro antimalarial activity
Cellular Effects
In the context of cellular effects, one of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, has been found to be active against a non-small cell lung cancer cell line, A549
Molecular Mechanism
It is known that quinoline derivatives can exhibit their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Some promising analogues of 8-quinolinamines have been reported to cure all animals at specific dosages against certain Plasmodium infections in Swiss mice .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinolin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 8-nitroquinoline.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Methylation: The resulting 8-aminoquinoline is then methylated at the 2nd position using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 8-Methylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: The compound can be further reduced to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Halogenated quinoline derivatives.
Scientific Research Applications
8-Methylquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It is being investigated for its antimicrobial and antifungal properties.
Comparison with Similar Compounds
8-Aminoquinoline: Similar structure but lacks the methyl group at the 2nd position.
2-Methylquinoline: Similar structure but lacks the amino group at the 8th position.
Quinoline: The parent compound without any substituents.
Uniqueness: 8-Methylquinolin-2-amine is unique due to the presence of both the methyl and amino groups, which confer distinct chemical and biological properties. This dual substitution enhances its reactivity and broadens its range of applications compared to its analogs .
Properties
IUPAC Name |
8-methylquinolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSZUOSKHMTGMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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